Dihydro Fenofibrate

Descripción general

Descripción

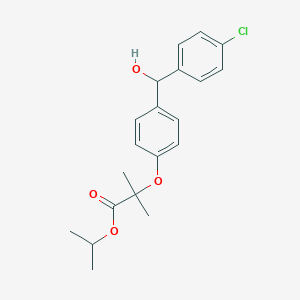

Dihydro Fenofibrate, also known as 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic Acid 1-Methylethyl Ester, is a derivative of Fenofibrate. Fenofibrate is a third-generation fibric acid derivative used primarily to treat abnormal blood lipid levels. It is known for its ability to reduce elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Fenofibrate involves the esterification of 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Análisis De Reacciones Químicas

Types of Reactions

Dihydro Fenofibrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Lipid Management : Dihydro fenofibrate is effective in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing HDL cholesterol. It is often used alongside lifestyle modifications for patients who do not achieve adequate results from diet alone .

- Adjunctive Therapy : It may also serve as an adjunctive treatment for elevated uric acid levels in gout patients due to its uricosuric properties .

- Antioxidant and Anticancer Properties : Recent studies have explored the synthesis of novel amide derivatives from fenofibrate that exhibit antioxidant and anticancer activities, indicating potential therapeutic avenues beyond lipid management .

Formulation Techniques

Recent advancements in the formulation of this compound have focused on enhancing its bioavailability and therapeutic efficacy.

- Micronization Techniques : A study demonstrated the use of supercritical fluid-assisted spray-drying (SA-SD) to micronize fenofibrate particles. This technique significantly improved the dissolution rate of fenofibrate compared to conventional spray-drying methods. The optimized SA-SD processed microparticles showed enhanced pharmacokinetic profiles in animal models, indicating better systemic exposure and faster absorption rates .

- Pharmacokinetic Improvements : The pharmacokinetic studies revealed that SA-SD processed fenofibrate had a higher area under the curve (AUC) and lower time to maximum concentration (Tmax) compared to unprocessed fenofibrate, suggesting improved oral bioavailability .

Case Studies and Clinical Insights

Several clinical studies have highlighted the efficacy of this compound in managing dyslipidemia:

- Study on Efficacy : In a cohort study involving adults with mixed dyslipidemia, this compound significantly reduced triglyceride levels by 30% to 60% while increasing HDL levels. The treatment was well-tolerated with minimal adverse effects reported .

- Long-term Safety Profile : Longitudinal studies indicated that patients on this compound therapy maintained lipid level improvements over extended periods without significant increases in liver enzymes or other adverse effects commonly associated with fibrates .

Mecanismo De Acción

Dihydro Fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and the activation of lipoprotein lipase, which reduces apoprotein C-III levels. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also leads to the transcription of genes involved in lipid metabolism, thereby reducing triglyceride levels and increasing high-density lipoprotein cholesterol .

Comparación Con Compuestos Similares

Similar Compounds

Fenofibrate: The parent compound, used widely for treating dyslipidemia.

Gemfibrozil: Another fibric acid derivative used to reduce triglyceride levels.

Clofibrate: An older fibric acid derivative with similar lipid-lowering effects

Uniqueness

Dihydro Fenofibrate is unique due to its enhanced solubility and bioavailability compared to Fenofibrate. This makes it more effective in reducing lipid levels and improving patient outcomes in hyperlipidemia treatment .

Actividad Biológica

Dihydro Fenofibrate, a derivative of fenofibrate, is primarily known for its role in lipid metabolism and its therapeutic potential in various medical conditions, including hyperlipidemia and cardiovascular diseases. This article will explore the biological activity of this compound, summarizing its mechanisms of action, effects on lipid profiles, potential therapeutic applications, and relevant case studies.

This compound functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This activation leads to several biological effects:

- Lipid Metabolism : It enhances lipolysis and increases the activity of lipoprotein lipase while decreasing apoprotein C-III levels, which collectively contribute to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels .

- Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers such as C-reactive protein (CRP), indicating its potential in managing inflammatory conditions .

- Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, suggesting a role in cancer therapy through apoptosis induction and inhibition of cell proliferation .

Effects on Lipid Profiles

This compound significantly impacts lipid profiles in patients with dyslipidemia. A recent study demonstrated that treatment with fenofibrate resulted in:

| Lipid Parameter | Baseline Levels | Post-Treatment Levels | Reduction (%) |

|---|---|---|---|

| Triglycerides (TG) | 3.6 ± 1.5 mmol/L | 1.7 ± 0.58 mmol/L | 50.1 |

| Low-Density Lipoprotein (LDL) | Elevated | Reduced by 25.5% | 24.7 |

| Non-HDL Cholesterol | Elevated | Reduced by 33.7% | Significant |

| C-reactive Protein (CRP) | High | Reduced by 39% | Significant |

These findings underscore the efficacy of this compound in lowering triglycerides and LDL cholesterol while improving HDL levels, making it a valuable agent in treating hyperlipidemia .

Cardiovascular Disease

This compound has been evaluated for its cardiovascular benefits, particularly in patients with type 2 diabetes and metabolic syndrome. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted a significant reduction in non-fatal myocardial infarction rates among participants treated with fenofibrate compared to placebo .

Cancer Therapy

The compound has shown promise as an anticancer agent through various mechanisms:

- In breast cancer cell lines, this compound induced apoptosis and cell cycle arrest by modulating key proteins involved in these processes .

- It inhibited the proliferation of glioma cells through the downregulation of critical signaling pathways .

Case Studies

Several studies illustrate the clinical efficacy of this compound:

- FIELD Study : Involving nearly 10,000 participants with type 2 diabetes, this study found that fenofibrate significantly reduced the incidence of non-fatal myocardial infarctions by 24% compared to placebo .

- Primary Biliary Cholangitis (PBC) : A retrospective analysis indicated that patients receiving additional fenofibrate therapy alongside ursodeoxycholic acid showed a higher normalization rate of alkaline phosphatase levels compared to those on monotherapy .

- Cancer Cell Lines : In vitro studies demonstrated that this compound could effectively inhibit proliferation and induce apoptosis across various cancer types, including breast and glioma cancers .

Propiedades

IUPAC Name |

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWSFKKGMCGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632968 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61001-99-8 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.